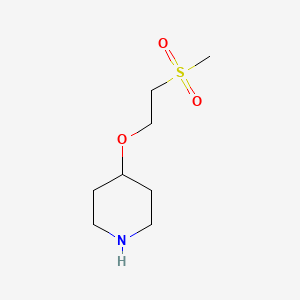

4-(2-Methanesulfonylethoxy)piperidine

Beschreibung

4-(2-Methanesulfonylethoxy)piperidine is a piperidine derivative featuring a methanesulfonyl group attached via an ethoxy linker at the 4-position of the piperidine ring. Piperidine derivatives are widely explored for their pharmacological versatility, including roles as enzyme inhibitors, receptor modulators, and neurotransmitters .

Eigenschaften

Molekularformel |

C8H17NO3S |

|---|---|

Molekulargewicht |

207.29 g/mol |

IUPAC-Name |

4-(2-methylsulfonylethoxy)piperidine |

InChI |

InChI=1S/C8H17NO3S/c1-13(10,11)7-6-12-8-2-4-9-5-3-8/h8-9H,2-7H2,1H3 |

InChI-Schlüssel |

NTFKBTAEMUKRIV-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)CCOC1CCNCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alkylation of Piperidine with 2-Methanesulfonylethyl Halides

A common approach involves reacting piperidine or a 4-hydroxy-substituted piperidine intermediate with a 2-methanesulfonylethyl halide (e.g., 2-chloroethyl methanesulfonate) under basic conditions to form the ether linkage.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Piperidine or 4-hydroxypiperidine + 2-chloroethyl methanesulfonate | Alkylation in presence of potassium carbonate or similar base, often in polar aprotic solvents (e.g., methyl ethyl ketone, DMF) |

| 2 | Heating (typically 50-80°C) | Promotes nucleophilic substitution to form 4-(2-methanesulfonylethoxy)piperidine |

| 3 | Workup with aqueous extraction and purification | Separation of product from inorganic salts and solvents |

This method is referenced in patent EP0699673A1, which describes alkylation of piperidine derivatives with chloroethyl esters in methyl ethyl ketone using potassium carbonate as base. The patent notes that methyl ethyl ketone is hazardous and limits reaction temperature to 80°C, which can reduce reaction rates and yields. Alternative solvents and conditions are suggested to improve efficiency.

Oxidation of Thioether Intermediates

Another route involves first preparing a thioether intermediate (e.g., 4-(2-mercaptoethoxy)piperidine) followed by oxidation to the sulfone (methanesulfonyl) group using oxidizing agents such as hydrogen peroxide or peracids.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Piperidine + 2-mercaptoethyl halide | Formation of thioether intermediate via nucleophilic substitution |

| 2 | Oxidation with H2O2 or m-CPBA | Converts thioether to sulfone (methanesulfonyl) group |

| 3 | Purification | Isolation of 4-(2-methanesulfonylethoxy)piperidine |

This method leverages the selective oxidation of sulfur to sulfone, which is well-documented in organic synthesis. The use of hydrogen peroxide is common due to its mildness and environmental friendliness.

Reduction and Functional Group Interconversion

Reduction steps using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to convert ketone or ester intermediates into alcohols, which can then be functionalized to introduce the methanesulfonylethoxy group.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-piperidone derivatives | Starting materials for reduction |

| 2 | LiAlH4 or NaBH4 reduction | Converts ketones to 4-hydroxypiperidines |

| 3 | Subsequent alkylation with methanesulfonylethyl halides | Forms the target ether |

Reduction of 4-piperidones to 4-hydroxypiperidines is a well-established route, as described in literature on piperidine synthesis. This method allows for versatile downstream functionalization.

Comparative Data Table of Preparation Methods

Research and Optimization Notes

Solvent choice critically affects reaction temperature and yield. Methyl ethyl ketone, while common, is hazardous and limits temperature; alternatives like DMF or DMSO may be preferred for higher temperature reactions.

Potassium carbonate is a typical base for alkylation, but other bases (e.g., cesium carbonate) may improve reaction rates.

Oxidation steps must be carefully controlled to avoid overoxidation or side reactions.

Protecting groups on the piperidine nitrogen (e.g., Boc) may be used to improve selectivity and facilitate purification, especially in multi-step syntheses.

Continuous flow methods are promising for scale-up but require optimization of flow rates, temperature, and mixing.

- Smolecule product synthesis summary for 4-(2-Methanesulfonylethoxy)piperidine, outlining typical reagents including hydrogen peroxide, lithium aluminum hydride, and substitution reactions.

- PMC9490820: Kinetic resolution and functionalization of piperidines, discussing use of protecting groups and lithiation strategies relevant for piperidine derivatives.

- DTIC report on Piperidine synthesis, detailing reduction of 4-piperidones and various cyclization and alkylation methods.

- WO2001002357A2: Process for synthesis of substituted piperidines, illustrating reduction and alkylation steps relevant to piperidine derivatives.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Methanesulfonylethoxy)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(2-Methanesulfonylethoxy)piperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-(2-Methanesulfonylethoxy)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following piperidine derivatives share structural similarities with 4-(2-Methanesulfonylethoxy)piperidine:

Key Observations :

- Substituent Effects on Solubility: The methanesulfonylethoxy group in the target compound likely enhances water solubility compared to bulky aryl groups (e.g., diphenylmethoxy or nitrophenoxymethyl ) due to its polar sulfonyl moiety and shorter alkyl chain.

Research Findings and Data Gaps

- Pharmacokinetics : The methanesulfonylethoxy group may reduce cytochrome P450-mediated metabolism compared to aryl sulfonamides , but in vivo studies are needed.

- Toxicity : Piperidine hydrochlorides (e.g., ) show manageable safety profiles, though sulfonylethoxy derivatives require specific toxicity assessments.

- Ecological Impact: Limited data exist for piperidine derivatives (e.g., ), necessitating environmental studies for the target compound.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Methanesulfonylethoxy)piperidine, and how do reaction conditions influence yield and purity?

The synthesis of 4-(2-Methanesulfonylethoxy)piperidine typically involves nucleophilic substitution or sulfonylation reactions. A plausible route includes reacting piperidine with methanesulfonylethyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF under nitrogen . Critical parameters include:

- Solvent choice : Polar aprotic solvents enhance nucleophilicity but may require rigorous drying.

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is essential for ≥95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 4-(2-Methanesulfonylethoxy)piperidine?

- NMR : H and C NMR confirm the piperidine ring and methanesulfonylethoxy group. Key signals include δ ~2.8–3.2 ppm (piperidine CH) and δ ~3.5–3.7 ppm (sulfonyl-adjacent CH) .

- HPLC : Use a C18 column with a mobile phase of methanol/buffer (e.g., 65:35 methanol/sodium acetate, pH 4.6) for purity analysis .

- Mass spectrometry : ESI-MS in positive ion mode detects the [M+H] peak, with exact mass matching the molecular formula .

Q. What safety precautions are essential when handling 4-(2-Methanesulfonylethoxy)piperidine given limited toxicity data?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

- Waste disposal : Treat as hazardous waste; incinerate via approved facilities .

Note: Acute toxicity data are unavailable; assume potential irritancy and handle with caution .

Advanced Research Questions

Q. How can computational modeling and retrosynthetic analysis optimize the synthesis of 4-(2-Methanesulfonylethoxy)piperidine?

AI-driven platforms (e.g., ICReDD’s reaction path search) combine quantum chemical calculations and experimental data to predict viable routes . For example:

- Retrosynthesis : Identify precursors like methanesulfonyl chloride and 4-hydroxypiperidine.

- Transition state analysis : DFT calculations optimize reaction activation energy, favoring sulfonylation over competing pathways .

- Scale-up simulations : Predict solvent effects and byproduct formation for industrial translation .

Q. How can researchers resolve contradictory biological activity data for 4-(2-Methanesulfonylethoxy)piperidine across assay systems?

Contradictions often arise from assay-specific variables:

- Assay design : Compare results across orthogonal platforms (e.g., enzyme inhibition vs. cell-based assays) .

- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Metabolic stability : Pre-incubate compounds with liver microsomes to assess degradation kinetics .

Example: A compound showing high antimicrobial activity in vitro but low efficacy in vivo may require prodrug modification to enhance bioavailability .

Q. How does the methanesulfonylethoxy substituent influence pharmacokinetic properties, and what models validate these effects?

- Lipophilicity : The sulfonyl group reduces logP, improving aqueous solubility but potentially limiting blood-brain barrier penetration .

- Metabolic pathways : CYP450 enzymes may cleave the ethoxy linker; use hepatocyte models to identify metabolites .

- In vitro validation :

- Caco-2 assays : Measure intestinal permeability.

- Plasma protein binding : Equilibrium dialysis quantifies free drug fractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.